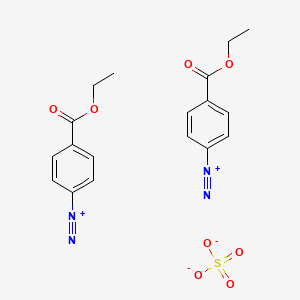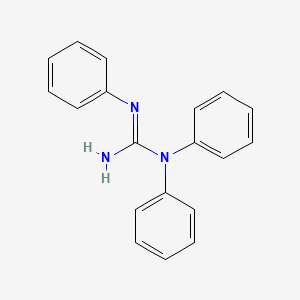
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with 4-fluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxido group on the pyrazole ring. Common solvents used in this reaction include dichloromethane or ethanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it back to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a precursor for the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5,5-trimethyl-4H-pyrazole: A precursor to the compound, lacking the oxido and fluorobenzoate groups.
4-fluorobenzoic acid: Another precursor, which provides the fluorobenzoate moiety.
1H-pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazole core but different substitution patterns and biological activities.
Uniqueness
The uniqueness of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
| 65441-88-5 | |
Molecular Formula |
C13H15FN2O3 |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C13H15FN2O3/c1-12(2)8-13(3,15-16(12)18)19-11(17)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
WVXGRVASSFIWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N=[N+]1[O-])(C)OC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)



